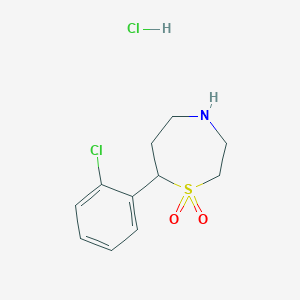

7-(2-Chlorphenyl)-1,4-Thiazepan-1,1-dioxid-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

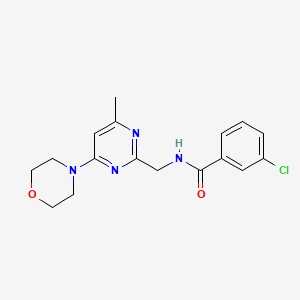

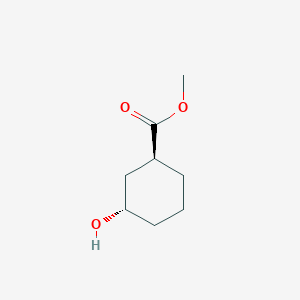

The compound “7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom . The “2-Chlorophenyl” indicates the presence of a phenyl (benzene) ring with a chlorine atom attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazepane ring, possibly through a cyclization reaction . The 2-chlorophenyl group could potentially be introduced through a substitution reaction .Wirkmechanismus

Target of Action

It is structurally similar to ketamine , which primarily targets the N-methyl-D-aspartate (NMDA) receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Like ketamine, 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride might interact with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels . . The compound’s interaction with these targets could lead to changes in neuronal activity and neurotransmitter release.

Biochemical Pathways

Ketamine, a structurally similar compound, is known to inhibit the action of nmda receptors, thereby affecting glutamatergic neurotransmission . This could potentially lead to downstream effects such as altered neuronal excitability and synaptic plasticity.

Pharmacokinetics

Ketamine, a structurally similar compound, is known to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .

Result of Action

Based on its structural similarity to ketamine, it might induce a state of dissociative anesthesia, providing pain relief, sedation, and amnesia . At lower, sub-anesthetic doses, it might also have potential as an agent for pain and treatment-resistant depression .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective option for researchers who need to use large quantities of the compound.

One limitation of using CP-47,497 in lab experiments is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural cannabinoids in the body. Additionally, CP-47,497 has been found to have a high affinity for the CB1 receptor, which may limit its usefulness in studies that require the use of other cannabinoid receptors.

Zukünftige Richtungen

There are several future directions for research on CP-47,497. One area of research could focus on developing new synthetic cannabinoids that have a lower affinity for the CB1 receptor. This could help to reduce the risk of adverse side effects associated with CB1 receptor activation.

Another area of research could focus on investigating the potential of CP-47,497 as a treatment for other conditions, such as epilepsy and neurodegenerative diseases. CP-47,497 has been found to have anticonvulsant properties, and it has been shown to be effective in reducing seizures in animal models of epilepsy.

Overall, CP-47,497 is a promising compound that has the potential to be used in a variety of scientific research studies. Its unique properties make it an attractive candidate for investigation in the field of neuropharmacology, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of CP-47,497 involves several steps. The first step involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiourea. The second step involves the reaction of 2-chlorophenylthiourea with ethyl acrylate to form 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide. The final step involves the reaction of 7-(2-chlorophenyl)-1,4-thiazepane-1,1-dioxide with hydrochloric acid to form CP-47,497 hydrochloride.

Wissenschaftliche Forschungsanwendungen

- Mycobacterium tuberculosis, der Erreger der Tuberkulose, stellt nach wie vor ein globales Gesundheitsproblem dar. Forscher haben die intrinsische Resistenz von Mycobacterium smegmatis (einem nahen Verwandten) gegenüber Fluorchinolonen unter Verwendung dieser Verbindung untersucht. Das Verständnis von Resistenzmechanismen kann bei der Entwicklung effektiverer Behandlungen für Tuberkulose helfen .

- 2-Chlorphenylhydrazin-Hydrochlorid dient als wertvolles Reagenz bei der Synthese von Pyrazolinen. Diese heterocyclischen Verbindungen finden Anwendungen in der pharmazeutischen Chemie, Agrochemie und Materialwissenschaft. Forscher erforschen seine Rolle beim Aufbau von Pyrazolinderivaten mit unterschiedlichen biologischen Aktivitäten .

Antimykobakterielle Forschung

Pyrazolinsynthese

Eigenschaften

IUPAC Name |

7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPSWSDFGICPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)

![1-(2,3-Dihydroimidazo[1,2-b]pyrazol-1-yl)prop-2-en-1-one](/img/structure/B2467927.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2467929.png)

![2-[(4-Fluorophenyl)-(pyrimidin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B2467935.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)

![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2467941.png)

![[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B2467943.png)